(S)-2-Amino-4-cyanobutanoic acid
Overview
Description
(S)-2-Amino-4-cyanobutanoic acid is an organic compound with the molecular formula C5H8N2O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Amino-4-cyanobutanoic acid can be synthesized through several methods. One common approach involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonium chloride and potassium cyanide to form an α-aminonitrile, followed by hydrolysis to yield the desired amino acid . Another method involves the use of chiral catalysts to induce asymmetry in the synthesis process, ensuring the production of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis or enzymatic methods that utilize specific enzymes to catalyze the formation of the compound from simpler precursors. These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-cyanobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives such as amides or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions include oximes, primary amines, amides, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-4-cyanobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (S)-2-Amino-4-cyanobutanoic acid exerts its effects depends on its specific application. In biological systems, it may act as a substrate or inhibitor for enzymes involved in amino acid metabolism. Its molecular targets and pathways can include various enzymes and receptors that interact with its amino and nitrile groups .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-4-cyanobutanoic acid: The enantiomer of (S)-2-Amino-4-cyanobutanoic acid, with similar chemical properties but different biological activities.
2-Amino-3-cyanopropanoic acid: A structurally similar compound with a shorter carbon chain.
2-Amino-5-cyanopentanoic acid: A structurally similar compound with a longer carbon chain
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its combination of amino and nitrile functional groups also provides versatility in chemical reactions and applications.
Properties
IUPAC Name |
(2S)-2-amino-4-cyanobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSTVUJXUYNIOQ-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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